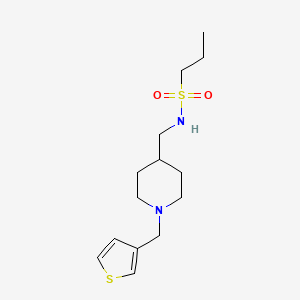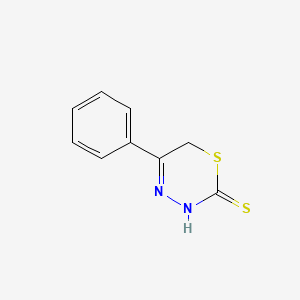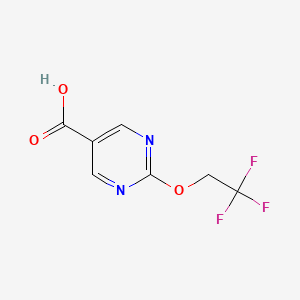
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 944905-08-2. It has a molecular weight of 222.12 . The IUPAC name for this compound is 2-(2,2,2-trifluoroethoxy)-5-pyrimidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F3N2O3/c8-7(9,10)3-15-6-11-1-4(2-12-6)5(13)14/h1-2H,3H2,(H,13,14) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
1. Postsynthetic Modification in Oligonucleotides
The trifluoromethyl group in oligonucleotides can be modified to carboxylic acid equivalents, offering insights into nucleic acid chemistry (Ito, Yamamoto, & Hari, 2019).
2. Generation and Functionalization in Organic Chemistry
Trifluoromethyl-substituted pyrimidines show stability and are used to produce carboxylic acids through specific chemical reactions (Schlosser, Lefebvre, & Ondi, 2006).
3. Metal Complexes Synthesis
Complexes of pyrimidine-carboxylic acids with metals are synthesized, providing important data for inorganic chemistry and coordination compounds (Świderski et al., 2019).
4. In Vivo Metabolism Studies
5-Trifluoromethyluracil, a related compound, is studied for its metabolic pathways in tumor-bearing mice, contributing to biochemistry and pharmacology (Heidelberger, Boohar, & Kampschroer, 1965).
5. Proton NMR Spectra Analysis
Research into the hydration and proton NMR spectra of pyrimidine-5-carboxylic acid derivatives aids in understanding chemical structures and reactions (Kress, 1994).
6. Creation of Pyrimidines and Thiazines
Studies on the synthesis of pyrimidines and thiazines from derivatives of tetrahydropyrimidine-5-carboxylic acid expand the scope of organic synthesis (Kappe & Roschger, 1989).
7. Phosphodiesterase Inhibition
Research on phosphodiesterase 5 inhibitors involves substitution at specific positions on pyrimidine compounds, contributing to medicinal chemistry (Tollefson et al., 2010).
8. Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives
The creation of substituted chromeno[2,3-d]pyrimidinone derivatives for antimicrobial activity showcases applications in drug discovery and microbiology (Ghashang, Mansoor, & Aswin, 2013).
9. Crystallographic Characterization
Research into substituted pyrimidine compounds contributes to the field of crystallography and material science (Ma et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-6-11-1-4(2-12-6)5(13)14/h1-2H,3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKMGUZVCFHWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide](/img/structure/B2632043.png)

![ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate](/img/structure/B2632047.png)
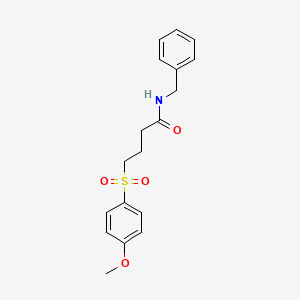
![2-phenyl-7-(pyrrolidine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2632049.png)
![2-(2-fluorophenoxy)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2632050.png)
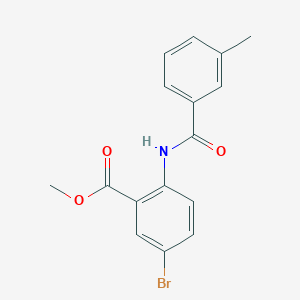

![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2632055.png)
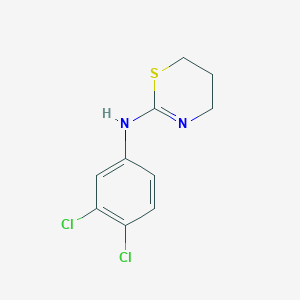

![N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2632059.png)
